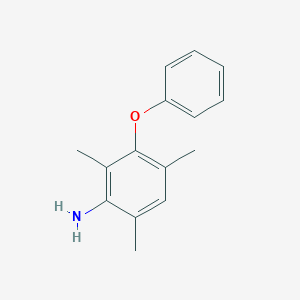

2,4,6-Trimethyl-3-phenoxyaniline

CAS No.: 807262-85-7

Cat. No.: VC16817831

Molecular Formula: C15H17NO

Molecular Weight: 227.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 807262-85-7 |

|---|---|

| Molecular Formula | C15H17NO |

| Molecular Weight | 227.30 g/mol |

| IUPAC Name | 2,4,6-trimethyl-3-phenoxyaniline |

| Standard InChI | InChI=1S/C15H17NO/c1-10-9-11(2)15(12(3)14(10)16)17-13-7-5-4-6-8-13/h4-9H,16H2,1-3H3 |

| Standard InChI Key | ZRUFRKFASIDNSG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C(=C1N)C)OC2=CC=CC=C2)C |

Introduction

Structural and Molecular Characteristics

Core Aniline Framework

The aniline backbone (C6H5NH2) serves as the foundation for this compound. Substitution patterns profoundly influence electronic and steric properties:

-

Trimethyl groups at the 2-, 4-, and 6-positions create a sterically hindered environment, reducing reactivity at the nitrogen center while enhancing thermal stability .

-

The 3-phenoxy group introduces an electron-withdrawing effect via the oxygen atom, modulating the amine’s basicity and directing electrophilic substitution reactions to specific ring positions .

Molecular Geometry and Symmetry

The meta-substitution of the phenoxy group relative to the amine disrupts the symmetry observed in para-substituted analogs like 4-phenoxyaniline. Computational modeling suggests a dihedral angle of approximately 45° between the phenoxy ring and the aniline plane, optimizing conjugation while minimizing steric clashes with the ortho-methyl groups .

Synthetic Methodologies

Nitration and Reduction of Mesitylene

A key pathway for 2,4,6-trimethylaniline synthesis involves:

-

Nitration of mesitylene ((CH3)3C6H3) using a HNO3/H2SO4 mixture at <10°C to yield 2,4,6-trimethylnitrobenzene .

-

Reduction with Fe/HCl under reflux (100–105°C, 8 h), achieving ~70% yield .

Advanced Catalytic Approaches

Recent advances employ transition metal catalysts to improve selectivity:

-

Rhodium complexes (e.g., Rh2(esp)2) in trifluoroethanol facilitate C–N bond formation under mild conditions (0–20°C, 25 h) .

-

Palladium-mediated cross-couplings enable late-stage functionalization, though steric hindrance from methyl groups may limit efficiency .

Physicochemical Properties

Solubility and Partitioning

-

LogP: Estimated at 3.2–3.5 (compared to 2.63 for 4-phenoxyaniline ), indicating high lipophilicity due to methyl groups.

-

Aqueous solubility: <0.1 mg/mL, necessitating organic solvents (e.g., DMSO, ethanol) for handling .

Infrared Spectroscopy (IR)

-

N–H stretch: 3420 cm⁻¹ (broad, amine).

-

C–O–C asymmetric stretch: 1240 cm⁻¹ (phenoxy ether).

Nuclear Magnetic Resonance (NMR)

Applications in Coordination Chemistry

Ligand Design

Bulky ligands derived from 2,4,6-trimethylaniline, such as glyoxal-bis(mesitylimine), are precursors to N-heterocyclic carbenes (NHCs) . These ligands:

-

Enhance catalytic activity in olefin metathesis (e.g., Grubbs’ 2nd generation catalyst) .

-

Stabilize low-coordinate metal centers via steric protection.

Metal-Organic Frameworks (MOFs)

Incorporating 2,4,6-Trimethyl-3-phenoxyaniline into MOFs could yield materials with:

-

Tunable pore sizes (3–5 Å) for gas separation.

Pharmacological and Industrial Relevance

Dye Synthesis

The electron-rich amine participates in diazo coupling reactions to produce azo dyes with enhanced lightfastness. Example derivatives include:

| Dye Class | λmax (nm) | Application |

|---|---|---|

| Anthraquinone | 560–580 | Textile coloring |

| Triphenylmethane | 620–640 | Biological staining |

Bioactive Molecules

While 4-phenoxyaniline derivatives show antiviral and antibiotic activity , the trimethyl variant’s steric bulk may improve metabolic stability in drug candidates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume